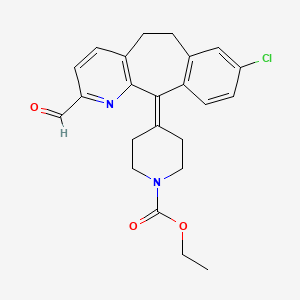

2-甲酰氯雷他定

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Formyl Loratadine, also known as N-Formyldesloratadine, is a compound related to Loratadine and Desloratadine . It is used in the field of respiratory drugs and antihistamines .

Synthesis Analysis

Loratadine, from which 2-Formyl Loratadine is derived, is a second-generation antihistamine . It has fewer central nervous system and anticholinergic side effects . Its synthesis involves a series of compounds based on loratadine that have both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity .

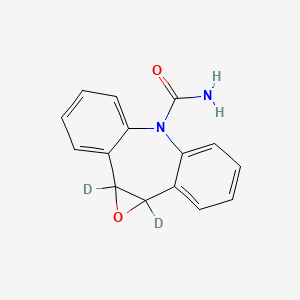

Molecular Structure Analysis

The crystal structure of the metastable form II of loratadine, a related compound, was determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The structure could not be obtained by ab initio direct methods due to the limited resolution of the electron diffraction data and the complexity of configurational disorder .

Chemical Reactions Analysis

The degradation of Loratadine, a common antihistamine, was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) . The results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .

Physical And Chemical Properties Analysis

Loratadine has a molecular formula of C22H23ClN2O2 and an average mass of 382.883 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 531.3±50.0 °C at 760 mmHg, and a flash point of 275.1±30.1 °C .

科学研究应用

Pharmaceutical Applications

“2-Formyl Loratadine” has been used in the pharmaceutical industry due to its antihistamine properties . It is commonly used to relieve allergy symptoms .

Solubility Enhancement

To overcome the problem of low solubility, scientists have synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .

Tablet Formulation Development

The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .

Crystal Engineering

Cocrystallization is a crystal engineering technique widely used in pharmaceutical research and the development of drugs . It exploits non-covalent interactions between neutral or ionic components with a defined stoichiometry in a solid-state structure .

Structural Analysis

The determination of the crystal structure of the metastable form II of loratadine has been reported using a combination of low-resolution 3D electron diffraction data and density functional theory .

Metastable Polymorphs

Metastable polymorphs typically display higher solubility than their thermodynamically stable counterparts, whilst having dissimilar mechanical and biopharmaceutical properties . This makes “2-Formyl Loratadine” a subject of interest for both generic and innovator companies .

作用机制

Target of Action

2-Formyl Loratadine, like its parent compound Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .

Mode of Action

2-Formyl Loratadine interacts with its targets, the peripheral H1 receptors, by binding to them with high affinity . This binding prevents histamine from attaching to these receptors and initiating the allergic response .

Biochemical Pathways

The metabolism of Loratadine involves the biotransformation of Loratadine to Desloratadine, primarily mediated by cytochrome P450 (CYP) isoforms, specifically CYP3A4 and CYP2D6 . The metabolites of Loratadine, including Desloratadine, are also active and can inhibit the binding of pyrilamine to brain H1 receptors .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite, Desloratadine, achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites is much higher with Loratadine than with Desloratadine .

Result of Action

The binding of 2-Formyl Loratadine to peripheral H1 receptors prevents the action of histamine, thereby managing the symptoms of allergic rhinitis, wheal formation, urticaria, and other allergic dermatologic conditions . This results in a reduction of allergy symptoms without the sedative effects seen with first-generation antihistamines .

Action Environment

The action of 2-Formyl Loratadine can be influenced by various environmental factors. For instance, the presence of certain drugs can interfere with its metabolism, affecting its efficacy and stability . .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKHKNGVLJMSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652595 |

Source

|

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl Loratadine | |

CAS RN |

1076198-15-6 |

Source

|

| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)